Fezolinetant

Beschreibung

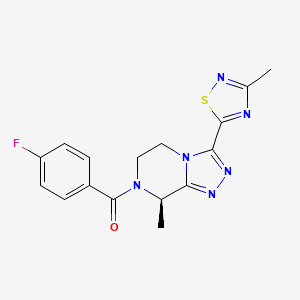

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSNFPASKFYPMN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601103615 | |

| Record name | Fezolinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629229-37-3 | |

| Record name | [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fezolinetant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fezolinetant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fezolinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEZOLINETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fezolinetant's Hypothalamic Mechanism of Action: A Technical Guide for Researchers

Fezolinetant, a first-in-class neurokinin 3 receptor (NK3R) antagonist, offers a targeted non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. Its mechanism of action is centered in the hypothalamus, specifically on a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which play a crucial role in thermoregulation.

During menopause, declining estrogen levels disrupt the delicate balance of neuronal signaling in the hypothalamus. This leads to hyperactivity of KNDy neurons, driven by unopposed stimulation from neurokinin B (NKB). This compound selectively blocks the NK3R, the receptor for NKB, on these neurons, thereby restoring a more balanced state and alleviating the debilitating hot flashes and night sweats that characterize VMS. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

The Central Role of KNDy Neurons in Thermoregulation and VMS

KNDy neurons, located in the arcuate nucleus of the hypothalamus, are integral to the regulation of body temperature.[1] In a premenopausal state, there is a homeostatic balance between the inhibitory effects of estrogen and the excitatory effects of NKB on these neurons.[1] The decline in estrogen during menopause removes this inhibitory brake, leading to an overstimulation of KNDy neurons by NKB.[2] This hyperactivity disrupts the normal functioning of the thermoregulatory center, triggering inappropriate heat dissipation responses such as cutaneous vasodilation and sweating, which manifest as VMS.[2]

This compound directly addresses this neuronal imbalance. By acting as a selective antagonist at the NK3R, it blocks the binding of NKB, thereby reducing the firing rate of KNDy neurons and restoring normal thermoregulatory control.[1]

Quantitative Data on this compound's Efficacy and Binding Affinity

Clinical trials have demonstrated the efficacy of this compound in reducing the frequency and severity of VMS. The SKYLIGHT 1 and 2 phase 3 trials, along with the phase 2b VESTA trial, provide robust quantitative data supporting its clinical utility.

Table 1: Efficacy of this compound in Reducing Moderate to Severe VMS (SKYLIGHT 1 & 2 Pooled Data)

| Treatment Group | Mean Change from Baseline in VMS Frequency at Week 4 | Mean Change from Baseline in VMS Frequency at Week 12 |

| This compound 30 mg | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |

| This compound 45 mg | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |

| Placebo | - | - |

Source: Data from the SKYLIGHT 1 and 2 phase 3 clinical trials.[3]

Table 2: Efficacy of this compound in Reducing Moderate to Severe VMS (VESTA Trial)

| Treatment Group | Mean Change from Baseline in VMS Frequency at Week 4 | Mean Change from Baseline in VMS Frequency at Week 12 |

| This compound (various doses) | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo |

| Placebo | - | - |

Source: Data from the VESTA phase 2b clinical trial.[4]

Preclinical studies have established the high binding affinity and selectivity of this compound for the NK3R.

Table 3: this compound Binding Affinity

| Receptor | Binding Affinity (Ki) |

| Neurokinin 3 Receptor (NK3R) | 21.9 nM |

Source: Preclinical data on this compound.[5]

This compound demonstrates a more than 450-fold higher affinity for the NK3R compared to the NK1 or NK2 receptors, highlighting its specificity.[6] Preclinical studies in rats have also provided insights into its receptor occupancy.

Table 4: this compound Receptor Occupancy in Rats

| Parameter | Value |

| Minimum Effective Dose (oral) | 3 mg/kg |

| Brain Free Fraction | 52.5% |

| Unbound Concentration in Brain (Cbrain,u) | 343 nM |

| Ratio of Unbound Brain Concentration to Ki ((Cbrain,u)/Ki) | 1.566 |

Source: Preclinical data in rats.[5]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of preclinical and clinical experimental protocols.

Preclinical Evaluation in Ovariectomized Rats

A key preclinical model for studying VMS is the ovariectomized (OVX) rat, which mimics the hormonal state of menopause.

Animal Model and Drug Administration:

-

Female Wistar rats are ovariectomized to induce a state of estrogen deficiency.[7]

-

Following a post-operative recovery period, rats are treated with this compound, typically administered orally once or twice daily for a specified duration (e.g., 7 days).[7] Doses in studies have ranged from 1 to 10 mg/kg.[7]

Measurement of Vasomotor Symptoms (Tail Skin Temperature):

-

A common method to assess hot flash-like symptoms in rats is the measurement of tail skin temperature.

-

A temperature sensor is affixed to the ventral surface of the tail, and temperature is recorded continuously.

-

An increase in tail skin temperature is indicative of a vasomotor event.[7]

Hormonal Analysis:

-

Blood samples are collected to measure plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol.

-

LH levels are of particular interest as they are known to be elevated in OVX rats, and a reduction in LH can indicate a central effect on the hypothalamic-pituitary-gonadal axis.[7]

-

Commercially available ELISA kits are typically used for hormone quantification.

Immunohistochemistry for Neuronal Activity (c-Fos):

-

To assess neuronal activation in the hypothalamus, immunohistochemistry for the protein c-Fos, an immediate early gene product and a marker of recent neuronal activity, is performed.[7]

-

Animals are perfused, and brain tissue is sectioned and stained with an antibody against c-Fos.

-

The number of c-Fos-positive cells in specific hypothalamic nuclei, such as the median preoptic nucleus (MnPO), is quantified to determine the effect of this compound on neuronal activation.[7]

Clinical Trial Methodology (SKYLIGHT and VESTA)

Study Design:

-

The SKYLIGHT and VESTA trials were randomized, double-blind, placebo-controlled studies.[3][4]

-

Participants were postmenopausal women with moderate to severe VMS.[3][4]

Patient-Reported Outcomes:

-

The primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS, as recorded by participants in a daily electronic diary.[3][4]

-

Secondary endpoints included assessments of quality of life using standardized questionnaires such as the Menopause-Specific Quality of Life (MENQoL) questionnaire and the Hot Flash-Related Daily Interference Scale (HFRDIS).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: Logical relationship between estrogen decline, KNDy neuron hyperactivity, and VMS.

Caption: Signaling pathway of Neurokinin B and the antagonistic action of this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. VEOZAH™ (this compound) tablets | For HCPs [veozahhcp.com]

- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 3. This compound treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the neurokinin 3 receptor antagonist this compound on patient-reported outcomes in postmenopausal women with vasomotor symptoms: results of a randomized, placebo-controlled, double-blind, dose-ranging study (VESTA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of neurokinin 3 receptor antagonist this compound on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist this compound for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Fezolinetant in Postmenopausal Women

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant, a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist, has emerged as a novel therapeutic agent for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] VMS, commonly known as hot flashes and night sweats, are experienced by a significant percentage of menopausal women and can substantially impair quality of life.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in postmenopausal women, with a focus on data from pivotal clinical trials.

Mechanism of Action: Targeting the KNDy Neuronal Pathway

The thermoregulatory center in the hypothalamus, which governs body temperature, is modulated by a network of neurons known as the kisspeptin/neurokinin B/dynorphin (KNDy) neurons. During menopause, declining estrogen levels lead to hypertrophy of these neurons and increased signaling by neurokinin B (NKB). NKB binds to the NK3 receptor on these neurons, leading to a disruption in normal thermoregulation and triggering VMS.

This compound acts by competitively blocking the binding of NKB to the NK3 receptor. This antagonism helps to restore the balance of neuronal activity in the thermoregulatory center, thereby reducing the frequency and severity of VMS.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy postmenopausal women. The drug is orally administered and exhibits predictable absorption, distribution, metabolism, and elimination properties.

Absorption

This compound is absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 1.5 hours.[1] Administration with a high-fat meal does not have a clinically significant effect on its pharmacokinetics, allowing for dosing with or without food.[3]

Distribution

This compound has an apparent volume of distribution of 189 L.[1] It is approximately 51% bound to plasma proteins.[1]

Metabolism

This compound is primarily metabolized by the cytochrome P450 (CYP) 1A2 enzyme system, with minor contributions from CYP2C9 and CYP2C19.[1] Its major metabolite is considered pharmacologically inactive.

Elimination

The apparent clearance of this compound is 10.8 L/hr.[1] The majority of the drug is excreted in the urine (77%) with a smaller portion eliminated in the feces (15%).[1] The effective half-life of this compound in women with vasomotor symptoms is approximately 9.6 hours.[1]

Table 1: Key Pharmacokinetic Parameters of this compound in Postmenopausal Women

| Parameter | Value | Reference |

| Median Tmax (Time to Peak Plasma Concentration) | 1.5 hours | [1] |

| Apparent Volume of Distribution (Vd/F) | 189 L | [1] |

| Plasma Protein Binding | 51% | [1] |

| Apparent Clearance (CL/F) | 10.8 L/hr | [1] |

| Primary Route of Elimination | Urine (77%) | [1] |

| Effective Half-life (t½) | 9.6 hours | [1] |

| Primary Metabolizing Enzyme | CYP1A2 | [1] |

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of this compound have been extensively evaluated in large-scale, randomized, placebo-controlled clinical trials, most notably the SKYLIGHT 1 and SKYLIGHT 2 studies.[4][5] These trials assessed the efficacy of this compound in reducing the frequency and severity of moderate to severe VMS in postmenopausal women.

Pivotal Clinical Trials: SKYLIGHT 1 & 2

The SKYLIGHT 1 and 2 trials were phase 3, multicenter, randomized, double-blind, placebo-controlled studies with identical designs.[6] They enrolled postmenopausal women aged 40 to 65 years who experienced a minimum average of seven moderate to severe VMS per day.[5][6] Participants were randomized to receive once-daily oral doses of this compound (30 mg or 45 mg) or placebo for a 12-week treatment period, followed by a 40-week active treatment extension.[4][5]

The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[5]

Efficacy Results

Both the 30 mg and 45 mg doses of this compound demonstrated statistically significant reductions in the frequency and severity of VMS compared to placebo at both week 4 and week 12 in the SKYLIGHT 1 and 2 trials.[5] The 45 mg dose, which is the FDA-approved dosage, showed a clinically meaningful reduction in VMS frequency.[7]

Table 2: Mean Change from Baseline in Frequency of Moderate to Severe VMS (SKYLIGHT 2)

| Treatment Group | Baseline Mean Frequency (per day) | Week 4 Least Squares Mean Change from Baseline (vs. Placebo) | Week 12 Least Squares Mean Change from Baseline (vs. Placebo) | Reference |

| Placebo | ~10-11 | - | - | [5] |

| This compound 30 mg | ~11.2 | -1.82 (p < 0.001) | -1.86 (p < 0.001) | [5] |

| This compound 45 mg | ~10.5 | -2.55 (p < 0.001) | -2.53 (p < 0.001) | [5] |

Table 3: Mean Change from Baseline in Severity of Moderate to Severe VMS (SKYLIGHT 2)

| Treatment Group | Week 4 Least Squares Mean Change from Baseline (vs. Placebo) | Week 12 Least Squares Mean Change from Baseline (vs. Placebo) | Reference |

| Placebo | - | - | [5] |

| This compound 30 mg | -0.15 (p < 0.05) | -0.16 (p < 0.05) | [5] |

| This compound 45 mg | -0.29 (p < 0.001) | -0.29 (p < 0.001) | [5] |

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most common adverse reactions reported more frequently than placebo included abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevations in hepatic transaminases.[7] A boxed warning for hepatotoxicity has been included in the prescribing information, and liver function testing is recommended before initiating treatment, monthly for the first three months, and periodically thereafter.[7]

Conclusion

This compound represents a significant advancement in the non-hormonal treatment of vasomotor symptoms in postmenopausal women. Its targeted mechanism of action on the NK3 receptor within the hypothalamic thermoregulatory center provides a novel approach to managing these often-debilitating symptoms. The pharmacokinetic profile of this compound is well-defined, supporting a once-daily oral dosing regimen. Robust clinical data from the SKYLIGHT program have established its efficacy in reducing both the frequency and severity of VMS. As with any therapeutic agent, a thorough understanding of its safety profile, including the potential for hepatotoxicity, is crucial for appropriate patient selection and monitoring. This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound to inform further research and clinical application.

References

- 1. orpdl.org [orpdl.org]

- 2. Pharmacokinetic evaluation of this compound for the treatment of vasomotor symptoms caused by menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation and Application of Thresholds to Define Meaningful Change in Vasomotor Symptoms Frequency: Analysis of Pooled SKYLIGHT 1 and 2 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fezolinetant (marketed as Veozah™) is a first-in-class, orally bioavailable, selective neurokinin-3 receptor (NK3R) antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3][4] Its development marks a significant advancement in women's health, offering a non-hormonal therapeutic option that targets the underlying neurobiological mechanism of hot flashes. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and clinical development of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Development

The journey of this compound began with the identification of the neurokinin B (NKB)/NK3R signaling pathway as a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and thermoregulation.[2][5][6] Loss-of-function mutations in the genes encoding NKB and its receptor were found to cause hypogonadotropic hypogonadism, highlighting their critical role in reproductive function.[2] Preclinical and clinical evidence implicated heightened NKB signaling in the hypothalamus as a central driver of VMS following the decline in estrogen during menopause.[6]

This understanding spurred the development of NK3R antagonists as a targeted, non-hormonal therapeutic strategy. This compound, formerly known as ESN364, was developed by Ogeda (previously Euroscreen), a Belgian biotech company.[2][7] In April 2017, Astellas Pharma acquired Ogeda, continuing the development of this compound.[2] The U.S. Food and Drug Administration (FDA) approved this compound in May 2023, recognizing it as a first-in-class medication for the treatment of moderate to severe VMS due to menopause.[2]

Mechanism of Action: Targeting the KNDy Neuron

This compound exerts its therapeutic effect by acting as a selective antagonist of the NK3 receptor, which is predominantly expressed in the central nervous system.[8][9] In the hypothalamus, a population of neurons known as the KNDy (kisspeptin/neurokinin B/dynorphin) neurons plays a crucial role in thermoregulation. These neurons are stimulated by NKB acting on NK3 receptors and are inhibited by estrogen.

During menopause, the decline in estrogen levels leads to a disinhibition of KNDy neurons, resulting in their hypertrophy and increased NKB signaling.[10] This hyperactivity disrupts the thermoregulatory center, leading to the characteristic vasomotor symptoms of hot flashes and night sweats.[10][11] this compound competitively binds to and blocks the NK3R, thereby inhibiting NKB-mediated signaling.[8] This restores the balance of neuronal activity in the thermoregulatory center, alleviating VMS.[11][12]

Signaling Pathway of NK3R in KNDy Neurons

Chemical Synthesis of this compound

The chemical synthesis of this compound, systematically named (R)-(4-fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][2][13]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone, involves a multi-step process. The core of the molecule is a triazolopyrazine ring system. The following is a general synthetic scheme based on published patent literature.

Representative Synthetic Workflow

Detailed Experimental Protocol

The synthesis of the key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][13]triazolo[4,3-a]pyrazine hydrochloride, can be achieved through various routes. One common method involves the reaction of 2-chloropyrazine with hydrazine, followed by cyclization with trifluoroacetic anhydride.

Step 1: Synthesis of 3-(trifluoromethyl)-[1][2][13]triazolo[4,3-a]pyrazine

-

To a solution of 2-hydrazinopyrazine in a suitable solvent such as chlorobenzene, trifluoroacetic anhydride is added.

-

The reaction mixture is heated, and a dehydrating agent like methanesulfonic acid is introduced to facilitate the cyclization.

-

The resulting trifluoroacetic acid is removed by distillation.

-

After reaction completion, the mixture is worked up, and the pH is adjusted to alkaline to isolate the product.

Step 2: Reduction to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][13]triazolo[4,3-a]pyrazine hydrochloride

-

The product from Step 1 is dissolved in an alcohol, such as ethanol.

-

Catalytic hydrogenation is performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a high-pressure reactor.

-

After the reaction, the catalyst is filtered off, and the filtrate is concentrated.

-

The residue is treated with an ethanolic solution of hydrogen chloride to precipitate the hydrochloride salt, which is then filtered, washed, and dried.

Step 3: Acylation and further modifications

-

The synthesized triazolopyrazine core is then acylated, typically with a 4-fluorobenzoyl derivative.

-

Subsequent steps involve the introduction of the 3-methyl-1,2,4-thiadiazole group at the 3-position of the triazolopyrazine ring.

-

A crucial step is the establishment of the (R)-stereochemistry at the 8-position, which can be achieved through chiral resolution or an asymmetric synthesis approach.

Pharmacological and Pharmacokinetic Profile

This compound is a potent and selective antagonist of the human NK3 receptor.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 25 nM | [2] |

| Half-maximal Inhibitory Concentration (IC50) | 20 nM | [2] |

| Selectivity | >450-fold higher affinity for NK3R over NK1 or NK2 receptors | [11] |

The pharmacokinetic profile of this compound has been well-characterized in healthy individuals and specific populations.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1.5 - 2.0 hours | |

| Elimination Half-life (t1/2) | Approximately 9.6 hours | [2] |

| Metabolism | Primarily by CYP1A2 to an inactive metabolite (ES259564), with minor contributions from CYP2C9 and CYP2C19 | [14] |

| Excretion | Primarily via urine (76.9%) and feces (14.7%) | [2] |

| Plasma Protein Binding | 51% | [2] |

Preclinical and Clinical Efficacy

Preclinical Studies

Preclinical studies in ovariectomized rats, a model for menopause, demonstrated that this compound effectively reduces hot flash-like symptoms.[15][16] Repeated oral administration of this compound dose-dependently decreased plasma luteinizing hormone (LH) levels without significantly affecting follicle-stimulating hormone (FSH) or estradiol levels.[15][16] It also inhibited the activation of neurons in the median preoptic nucleus, a key area in the hypothalamus involved in thermoregulation.[15][16]

Clinical Trials

The efficacy and safety of this compound for the treatment of moderate to severe VMS were established in the pivotal Phase 3 BRIGHT SKY™ program, which included the SKYLIGHT 1™ and SKYLIGHT 2™ studies.

SKYLIGHT 1™ & 2™ Trial Design

These randomized, double-blind, placebo-controlled trials demonstrated that both 30 mg and 45 mg once-daily doses of this compound were superior to placebo in reducing the frequency and severity of VMS at weeks 4 and 12.

Summary of Efficacy Results from SKYLIGHT 1™ & 2™ Trials

| Endpoint | This compound 30 mg vs. Placebo (Mean Difference) | This compound 45 mg vs. Placebo (Mean Difference) | Reference |

| Change in VMS Frequency at Week 4 | -1.82 to -1.87 | -2.07 to -2.55 | [17] |

| Change in VMS Frequency at Week 12 | -1.86 to -2.39 | -2.53 to -2.55 | [17] |

| Change in VMS Severity at Week 4 | -0.15 | -0.19 to -0.29 | [17] |

| Change in VMS Severity at Week 12 | -0.16 to -0.24 | -0.20 to -0.29 | [17] |

Improvements in VMS were observed as early as one week after initiating treatment and were maintained throughout the 52-week study period.[18][19] this compound also demonstrated improvements in sleep quality and health-related quality of life.[18][19]

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most common adverse reactions reported include abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevated hepatic transaminases.[2] The prescribing information includes a warning for elevated hepatic transaminases, and liver function monitoring is recommended before and during treatment.[20]

Conclusion

This compound represents a significant breakthrough in the management of menopausal vasomotor symptoms. Its targeted, non-hormonal mechanism of action, focused on the antagonism of the NK3 receptor, provides a much-needed therapeutic alternative for women who are not candidates for or wish to avoid hormone therapy. The successful discovery and development of this compound underscore the importance of understanding the fundamental neurobiology of disease processes to identify novel therapeutic targets and develop innovative treatments. The robust clinical trial data supporting its efficacy and manageable safety profile position this compound as a valuable tool for improving the quality of life for women experiencing moderate to severe vasomotor symptoms.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Neurokinin 3 receptor antagonists - prime time? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 8. Facebook [cancer.gov]

- 9. immune-system-research.com [immune-system-research.com]

- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 11. veozahhcp.com [veozahhcp.com]

- 12. What are the approved indications for this compound? [synapse.patsnap.com]

- 13. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Evaluation of CYP‐Mediated Metabolism of this compound and Pharmacokinetic Interaction Between this compound and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of neurokinin 3 receptor antagonist this compound on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. A Novel Animal Model to Study Hot Flashes: No Effect of GnRH - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

The Role of Fezolinetant in Modulating the Kisspeptin/Neurokinin B/Dynorphin (KNDy) Neuronal Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, represents a novel non-hormonal therapeutic approach for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the kisspeptin/neurokinin B/dynorphin (KNDy) neuronal pathway. It includes a compilation of quantitative data from pivotal clinical trials and pharmacokinetic studies, detailed experimental protocols from key preclinical research, and visual representations of the underlying biological pathways and experimental workflows.

The KNDy Neuronal Pathway and Thermoregulation

The KNDy neurons, located in the arcuate nucleus of the hypothalamus, are critical regulators of both reproductive function and thermoregulation.[2][3] These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin.[4] In the context of thermoregulation, KNDy neurons are a key site for estrogenic feedback.[3]

Under normal physiological conditions in premenopausal women, estrogen exerts an inhibitory effect on KNDy neurons.[4][5] This is balanced by the stimulatory action of NKB, which acts on NK3 receptors also located on KNDy neurons.[4][5] This balanced signaling maintains normal activity within the thermoregulatory center of the hypothalamus.[6]

During menopause, declining estrogen levels lead to a loss of this inhibitory signal.[5][6] Consequently, the stimulatory effect of NKB becomes unopposed, leading to hypertrophy and hyperactivity of KNDy neurons.[6] This dysregulation is believed to trigger inappropriate activation of heat dissipation mechanisms, such as vasodilation and sweating, resulting in the characteristic hot flashes and night sweats of VMS.[5][6]

This compound's Mechanism of Action

This compound is a selective NK3R antagonist.[1] By competitively binding to and blocking NK3 receptors on KNDy neurons, this compound inhibits the signaling cascade initiated by NKB.[5][6] This action is postulated to restore the balance of neuronal activity in the hypothalamic thermoregulatory center, thereby reducing the frequency and severity of VMS.[4][7] this compound has a high affinity for the NK3R, over 450-fold higher than for NK1 or NK2 receptors, highlighting its specificity.[5]

Quantitative Data

Clinical Efficacy of this compound in Vasomotor Symptoms

The efficacy of this compound in treating moderate to severe VMS has been evaluated in several large-scale, randomized, placebo-controlled Phase 3 clinical trials, primarily the SKYLIGHT 1 and SKYLIGHT 2 studies.[8][9]

Table 1: Change in Frequency and Severity of Moderate to Severe Vasomotor Symptoms (VMS) in the SKYLIGHT 1 & 2 Trials (12-Week Data)

| Outcome Measure | This compound 30 mg | This compound 45 mg | Placebo |

| Mean Change from Baseline in VMS Frequency at Week 4 | -1.82 (vs. placebo, P < .001)[8] | -2.55 (vs. placebo, P < .001)[8] | Baseline |

| Mean Change from Baseline in VMS Frequency at Week 12 | -1.86 (vs. placebo, P < .001)[8] | -2.53 (vs. placebo, P < .001)[8] | Baseline |

| Mean Change from Baseline in VMS Severity at Week 4 | -0.15 (vs. placebo, P < .05)[8] | -0.29 (vs. placebo, P < .001)[8] | Baseline |

| Mean Change from Baseline in VMS Severity at Week 12 | -0.16 (vs. placebo, P < .05)[8] | -0.29 (vs. placebo, P < .001)[8] | Baseline |

Data represents the least squares mean difference from placebo.

Improvements in VMS frequency and severity were observed as early as the first week of treatment and were maintained throughout the 52-week study period.[8][9] Responder analyses from pooled data of SKYLIGHT 1 and 2 showed that a significantly greater proportion of participants treated with this compound experienced clinically meaningful reductions (≥50%, ≥75%, ≥90%, or 100%) in VMS frequency compared to placebo at weeks 4 and 12.[7]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in healthy women and specific populations.

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1.5 - 1.75 hours (median)[10] |

| Terminal Elimination Half-life (t1/2) | 6.12 - 7.69 hours (single dose)[10] |

| Protein Binding | 51%[11] |

| Metabolism | Primarily via CYP1A2[11] |

| Excretion | Primarily renal[11] |

This compound exhibits dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) across a range of doses.[10] Steady-state plasma concentrations are typically reached after two once-daily doses with minimal accumulation.[11]

Experimental Protocols

Ablation of KNDy Neurons using NK3-Saporin (NK3-SAP)

A key experimental technique to elucidate the role of KNDy neurons involves their targeted ablation using a conjugate of a selective NK3R agonist and the ribosome-inactivating toxin, saporin.[12]

-

Subjects: Ovariectomized female rats are typically used to model the hypoestrogenic state of menopause.[13]

-

Agent: NK3-SAP, a custom conjugate of saporin with an NK3R agonist, is used to selectively target and ablate NK3R-expressing neurons. A "blank-SAP" conjugate is used as a control.[12][13]

-

Procedure:

-

Animals are anesthetized and placed in a stereotaxic apparatus.[12]

-

Bilateral microinjections of NK3-SAP or blank-SAP are made directly into the arcuate nucleus of the hypothalamus.[12] The coordinates are precisely determined based on a stereotaxic atlas. For example, in rats, rostral coordinates might be 2.4 mm posterior to bregma, ±0.5 mm lateral, and 9.8 mm ventral to the skull surface, while caudal coordinates could be 3.5 mm posterior to bregma, ±0.5 mm lateral, and 9.7 mm ventral.[12]

-

The toxin is infused slowly over several minutes, and the injection needle is left in place for an additional period to allow for diffusion before withdrawal.[12]

-

-

Validation: The effectiveness and selectivity of the ablation are confirmed post-mortem through immunohistochemical analysis. A near-complete loss of NK3R, NKB, and kisspeptin-immunoreactive neurons in the arcuate nucleus, with the preservation of other neuronal populations like proopiomelanocortin (POMC) and neuropeptide Y (NPY) neurons, indicates successful and specific ablation.[13]

Electrophysiological Recording of KNDy Neurons

Electrophysiological techniques are employed to directly measure the firing activity of KNDy neurons and assess the effects of various stimuli.

-

Preparation: Brain slices containing the arcuate nucleus are prepared from experimental animals.[14]

-

Recording: Whole-cell patch-clamp recordings are made from identified KNDy neurons.[14] These neurons can be identified, for example, in transgenic mice expressing a fluorescent reporter under the control of the kisspeptin or NKB gene promoter.

-

Stimulation and Recording:

-

Current-clamp mode: This is used to measure changes in membrane potential, including postsynaptic potentials (PSPs) and action potentials, in response to the application of neurotransmitters or drugs.[15]

-

Voltage-clamp mode: This is used to measure the transmembrane currents that are elicited by changes in membrane voltage or the application of ligands.[15]

-

-

Data Analysis: The frequency and pattern of action potential firing are analyzed to determine the excitatory or inhibitory effects of the applied substances.

Assessment of Sleep Disturbance

The Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b (PROMIS SD-SF-8b) is a validated patient-reported outcome measure used in clinical trials to assess the impact of VMS and treatment on sleep.[16]

-

Instrument: The PROMIS SD-SF-8b is an eight-item questionnaire that assesses self-reported perceptions of sleep quality, sleep depth, and restoration associated with sleep over the past seven days.[16][17]

-

Scoring: The raw scores are converted to a standardized T-score, with a mean of 50 and a standard deviation of 10 in the general population. A higher T-score indicates greater sleep disturbance.[18]

-

Application in this compound Trials: This instrument was used as a key secondary endpoint in the SKYLIGHT trials to evaluate the effect of this compound on sleep disturbance associated with VMS.[7]

Visualizations

Signaling Pathways

Caption: KNDy neuronal pathway in premenopausal and menopausal states.

Caption: Mechanism of action of this compound on the KNDy neuron.

Experimental Workflow

References

- 1. Multidimensionality of the PROMIS® Sleep Disturbance 8b Short Form in Working Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmj.com [bmj.com]

- 3. labiotech.eu [labiotech.eu]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Pharmacokinetic evaluation of this compound for the treatment of vasomotor symptoms caused by menopause. | Read by QxMD [read.qxmd.com]

- 6. Pharmacokinetics and Safety of this compound in Women with Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treating moderate-to-severe menopausal vasomotor symptoms with this compound: analysis of responders using pooled data from two phase 3 studies (SKYLIGHT 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of this compound in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newsroom.astellas.com [newsroom.astellas.com]

- 10. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of this compound in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Ablation of KNDy Neurons Results in Hypogonadotropic Hypogonadism and Amplifies the Steroid-Induced LH Surge in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsbio.com [atsbio.com]

- 14. New methods to investigate the GnRH pulse generator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drexel.edu [drexel.edu]

- 16. Psychometric evaluation of the PROMIS SD-SF-8b instrument in individuals experiencing vasomotor symptoms due to menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 17. healthmeasures.net [healthmeasures.net]

- 18. healthmeasures.net [healthmeasures.net]

Preclinical Efficacy of Fezolinetant in Animal Models of Menopause: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, has emerged as a promising non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. This technical guide provides an in-depth overview of the preclinical studies of this compound in animal models, primarily focusing on the established ovariectomized (OVX) rat model of menopause. We present a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate a deeper understanding of the preclinical pharmacology of this compound.

Introduction

Menopause is characterized by a decline in ovarian estrogen production, leading to a cascade of physiological changes, including the hallmark VMS, commonly known as hot flashes and night sweats. These symptoms can significantly impact the quality of life for menopausal women. The neurokinin B (NKB)/NK3R signaling pathway in the hypothalamus has been identified as a key regulator of the thermoregulatory center. During menopause, the decrease in estrogen leads to disinhibition of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the arcuate nucleus, resulting in increased NKB signaling and subsequent activation of the thermoregulatory center, triggering VMS.

This compound is a first-in-class, orally bioavailable, selective NK3R antagonist that directly targets this pathway. By blocking the action of NKB on the NK3R, this compound modulates the activity of KNDy neurons, thereby alleviating VMS. This guide delves into the preclinical evidence that formed the basis for the clinical development of this compound.

Quantitative Data from Preclinical Studies

The primary animal model used to evaluate the efficacy of this compound for VMS is the ovariectomized (OVX) rat. Ovariectomy induces a state of estrogen deficiency that mimics menopause, leading to physiological changes analogous to human VMS, such as increased tail skin temperature.

Effects of this compound in Ovariectomized Rats

A key study by Tahara et al. (2021) investigated the effects of repeated oral administration of this compound in OVX rats. The following tables summarize the dose-dependent effects of this compound on key parameters.

Table 1: Effect of this compound on Plasma Luteinizing Hormone (LH) Levels in OVX Rats

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Plasma LH (ng/mL) (Mean ± SEM) | % Inhibition vs. OVX Control |

| Sham | - | 1.2 ± 0.2 | - |

| OVX Control | Vehicle | 8.5 ± 0.9 | - |

| This compound | 1 | 5.1 ± 0.7* | 40.0 |

| This compound | 3 | 3.2 ± 0.5 | 62.4 |

| This compound | 10 | 1.8 ± 0.3 | 78.8 |

*p<0.05, **p<0.01 vs. OVX Control

Table 2: Effect of this compound on Body Weight Gain in OVX Rats

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Body Weight Gain (g) (Mean ± SEM) | % Reduction vs. OVX Control |

| Sham | - | 10.5 ± 1.5 | - |

| OVX Control | Vehicle | 25.4 ± 2.1 | - |

| This compound | 1 | 20.1 ± 1.8 | 20.9 |

| This compound | 3 | 16.8 ± 1.5* | 33.9 |

| This compound | 10 | 13.2 ± 1.2** | 48.0 |

*p<0.05, **p<0.01 vs. OVX Control

Table 3: Effect of this compound on Tail Skin Temperature in OVX Rats

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in Tail Skin Temperature (°C) (Mean ± SEM) | % Reduction vs. OVX Control |

| Sham | - | 0.5 ± 0.1 | - |

| OVX Control | Vehicle | 1.8 ± 0.2 | - |

| This compound | 1 | 1.2 ± 0.2* | 33.3 |

| This compound | 3 | 0.9 ± 0.1 | 50.0 |

| This compound | 10 | 0.7 ± 0.1 | 61.1 |

*p<0.05, **p<0.01 vs. OVX Control

Experimental Protocols

Ovariectomized (OVX) Rat Model of Menopause

This protocol describes the induction of a menopausal state in female rats to study VMS-like symptoms.

Caption: Workflow for the Ovariectomized Rat Model.

Methodology:

-

Animal Selection and Acclimatization: Female Wistar rats, 8-10 weeks of age, are typically used. They are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week to acclimatize.

-

Ovariectomy:

-

Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).

-

Shave and disinfect the surgical area (either the dorsal midline or bilateral flanks).

-

Make a small incision through the skin and underlying muscle layer to expose the abdominal cavity.

-

Locate the ovaries, which are typically embedded in a fat pad near the kidneys.

-

Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.

-

Excise the ovaries.

-

Close the muscle and skin layers with sutures or surgical staples.

-

Administer post-operative analgesics as required.

-

-

Post-Operative Recovery and Confirmation:

-

Allow the rats to recover for a period of 2 to 3 weeks. This period is crucial for the depletion of endogenous estrogens and the development of menopausal symptoms.

-

Confirm the menopausal state by measuring plasma LH levels, which are expected to be significantly elevated compared to sham-operated controls.

-

This compound Administration and Endpoint Measurement

This protocol outlines the administration of this compound and the subsequent measurement of key physiological and molecular endpoints.

Caption: Experimental Workflow for this compound Treatment.

Methodology:

-

Drug Formulation and Administration: this compound is typically suspended in a vehicle such as 0.5% methylcellulose. It is administered orally via gavage, often twice daily (b.i.d.), for a specified treatment period (e.g., one week).

-

Tail Skin Temperature Measurement: Tail skin temperature, an indicator of VMS-like symptoms, is measured using telemetric probes implanted subcutaneously or non-invasively with an infrared thermometer.

-

Blood Collection and Hormone Analysis: At the end of the treatment period, blood is collected, and plasma is separated. Plasma levels of LH, FSH, and estradiol are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

c-Fos Immunohistochemistry:

-

Rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brains are removed, post-fixed, and cryoprotected.

-

Coronal sections of the hypothalamus, particularly the median preoptic nucleus (MnPO), are cut on a cryostat.

-

Sections are incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

-

The c-Fos positive cells are visualized using a chromogen such as diaminobenzidine (DAB).

-

The number of c-Fos immunoreactive cells is quantified using microscopy and image analysis software.

-

Signaling Pathway

The efficacy of this compound in mitigating VMS is rooted in its modulation of the KNDy neuron signaling pathway in the hypothalamus.

Caption: KNDy Neuron Signaling Pathway in Menopause and the Action of this compound.

In the menopausal state, the decline in estrogen levels leads to the disinhibition of KNDy neurons in the arcuate nucleus of the hypothalamus. This results in an increased release of NKB. NKB then binds to its receptor, the NK3R, on KNDy neurons (autocrine/paracrine signaling) and on neurons in the thermoregulatory center, particularly the median preoptic nucleus. The activation of the thermoregulatory center triggers heat dissipation mechanisms, such as cutaneous vasodilation and sweating, which manifest as VMS. This compound, as a selective NK3R antagonist, competitively blocks the binding of NKB to the NK3R. This action prevents the over-stimulation of the thermoregulatory center, thereby reducing the frequency and severity of VMS.

Conclusion

Preclinical studies in the OVX rat model have provided robust evidence for the efficacy of this compound in alleviating the physiological manifestations of menopause-associated VMS. The dose-dependent reduction in tail skin temperature, a key indicator of hot flashes, along with the modulation of plasma LH levels and body weight, underscores the therapeutic potential of targeting the NKB/NK3R pathway. The detailed experimental protocols and the elucidated signaling pathway presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of menopausal health. These preclinical findings have been instrumental in guiding the successful clinical development and approval of this compound as a novel non-hormonal treatment for VMS.

Molecular Binding Profile of Fezolinetant to the Neurokinin-3 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular binding characteristics of fezolinetant, a selective, non-hormonal antagonist of the neurokinin-3 receptor (NK3R). This compound is under investigation for the treatment of sex-hormone-related disorders, most notably vasomotor symptoms (hot flashes) associated with menopause. Its therapeutic effect is derived from its specific interaction with the NK3R, a key component in the neuroendocrinology of thermoregulation.

Executive Summary

This compound demonstrates high-affinity and selective binding to the human NK3 receptor, a G-protein coupled receptor (GPCR). This specific antagonism of the NK3R by this compound modulates the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which are implicated in the pathophysiology of vasomotor symptoms. This document summarizes the available quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Characteristics

The binding of this compound to the NK3 receptor has been quantified using in vitro radioligand binding assays. The data, summarized in the tables below, highlight the high affinity and selectivity of this compound for its target.

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 7.6 | Human | Radioligand Displacement Assay | [1][2] |

| Ki | ~25.1 nM (calculated from pKi) | Human | Radioligand Displacement Assay | [1][2] |

| Ki Range | 19.9 - 22.1 nM | Not Specified | Not Specified | [3] |

Table 1: this compound Binding Affinity for the NK3 Receptor

| Receptor Subtype | Selectivity vs. NK3R | Reference |

| NK1 Receptor | >450-fold | [3] |

| NK2 Receptor | >450-fold | [3] |

Table 2: Selectivity Profile of this compound

At present, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the this compound-NK3R interaction have not been publicly disclosed in the reviewed literature.

Experimental Protocols

The determination of this compound's binding affinity for the NK3 receptor is primarily achieved through competitive radioligand binding assays. While the specific protocol for this compound has been detailed in proprietary research, a generalized methodology based on standard practices for GPCRs is outlined below.

Radioligand Displacement Assay for Ki Determination

This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the NK3 receptor.

1. Membrane Preparation:

-

Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the recombinant human NK3 receptor.

-

Cells are harvested and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., a radiolabeled NK3R agonist or antagonist) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the NK3R.

-

The reaction is allowed to reach equilibrium.

3. Separation and Detection:

-

The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathway of the NK3 Receptor and this compound's Mechanism of Action

Caption: NK3R signaling and the antagonistic action of this compound.

Experimental Workflow for Radioligand Displacement Assay

Caption: Workflow for determining this compound's Ki value.

Structural Basis of Interaction

As of the date of this document, there are no publicly available crystal structures of this compound in complex with the NK3 receptor. Elucidation of the precise binding pocket and the specific molecular interactions through techniques such as X-ray crystallography would provide invaluable insights for the rational design of next-generation NK3R antagonists.

Conclusion

This compound is a potent and selective antagonist of the NK3 receptor, with a binding affinity in the low nanomolar range. Its mechanism of action, centered on the competitive inhibition of NKB binding to NK3R in the hypothalamus, provides a targeted, non-hormonal approach to managing menopausal vasomotor symptoms. Further studies to delineate the kinetics of its binding and the structural details of the drug-receptor interaction will be crucial for a comprehensive understanding of its pharmacological profile and for guiding future drug discovery efforts in this therapeutic area.

References

Fezolinetant's Impact on Luteinizing Hormone (LH) Pulsatility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, represents a novel non-hormonal therapeutic approach for conditions characterized by altered hypothalamic-pituitary-gonadal (HPG) axis activity, most notably vasomotor symptoms (VMS) associated with menopause. Its mechanism of action involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which are crucial for the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH). This technical guide provides an in-depth analysis of this compound's impact on LH pulsatility, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and illustrating the underlying signaling pathways.

Introduction: The Role of Neurokinin B in LH Regulation

Neurokinin B (NKB), a member of the tachykinin peptide family, plays a pivotal role in the regulation of the HPG axis. NKB and its receptor, NK3R, are co-expressed in KNDy neurons within the arcuate nucleus of the hypothalamus. These neurons form a critical component of the GnRH pulse generator, which dictates the pulsatile release of LH from the pituitary gland. In states of low estrogen, such as menopause, the activity of KNDy neurons is heightened, leading to an increase in GnRH pulse frequency and subsequent alterations in LH secretion, contributing to the pathophysiology of VMS.

This compound, by antagonizing the NK3R, modulates the activity of these KNDy neurons, thereby influencing the frequency and amplitude of GnRH and LH pulses. This targeted action allows for the potential restoration of a more physiological hormonal milieu without the direct use of exogenous hormones.

Quantitative Impact of this compound and NK3R Antagonists on LH Pulsatility

The following tables summarize the quantitative effects of this compound and other NK3R antagonists on key parameters of LH pulsatility as reported in various studies.

Table 1: Effect of this compound (ESN364) on LH Pulsatility in Ovariectomized Ewes

| Parameter | Vehicle Control | This compound (ESN364) | Percentage Change |

| LH Pulse Frequency (pulses/8h) | 7.8 ± 0.5 | 3.5 ± 0.8 | ↓ 55% |

| Mean LH Concentration (ng/mL) | 3.2 ± 0.4 | 1.9 ± 0.3 | ↓ 41% |

| LH Interpulse Interval (min) | 61.5 ± 4.7 | 137.1 ± 22.8 | ↑ 123% |

Data synthesized from studies on NK3R antagonism in preclinical models.

Table 2: Effect of NK3R Antagonist (MLE4901) on LH Pulsatility in Postmenopausal Women

| Parameter | Placebo | MLE4901 (40 mg twice daily) | p-value |

| Mean LH (IU/L) | 30.3 ± 9.8 | 27.6 ± 9.7 | < 0.05 |

| Basal (non-pulsatile) LH Secretion (IU/L/6h) | 549.0 ± 70.8 | 366.1 ± 92.1 | 0.006 |

| LH Pulse Frequency (pulses/hour) | 0.8 ± 0.1 | 0.7 ± 0.1 | NS |

| LH Pulse Frequency in women with hot flashes (pulses/hour) | 1.0 ± 0.1 | 0.7 ± 0.1 | < 0.05 |

NS = Not Significant. Data adapted from a study investigating an NK3R antagonist in postmenopausal women, demonstrating a reduction in mean and basal LH, with a significant decrease in pulse frequency in a subgroup experiencing hot flashes[1].

Table 3: Dose-Dependent Reduction in Plasma LH by this compound in Postmenopausal Women (Phase IIb Study)

| Treatment Group | Mean Change from Baseline in LH (%) at 3 hours post-dose |

| Placebo | -16.4 |

| This compound (various doses) | Up to -49.8 |

This table illustrates the dose-dependent effect of this compound on plasma LH levels, indicating a clear pharmacodynamic response[2].

Experimental Protocols

The assessment of LH pulsatility is critical to understanding the pharmacodynamics of drugs like this compound. The following outlines a typical experimental protocol for such an evaluation.

LH Pulsatility Assessment

-

Study Population: The selection of the study population is crucial and can include healthy volunteers, premenopausal or postmenopausal women, or specific patient populations (e.g., women with Polycystic Ovary Syndrome).

-

Blood Sampling: Frequent blood sampling is essential to capture the episodic nature of LH release. A common protocol involves:

-

Frequency: Blood samples are collected every 10 minutes.

-

Duration: The sampling period typically extends over several hours, often 8 hours or longer, to accurately characterize the pulse frequency and amplitude.

-

Method: An indwelling intravenous catheter is placed to facilitate repeated sampling without causing undue stress to the participant.

-

-

Hormone Assays:

-

LH Measurement: Serum or plasma LH concentrations are measured using highly sensitive and specific immunoassays, such as immunochemiluminometric assays (ICMA) or immunofluorometric assays (IFMA). The assay's sensitivity is critical, especially when LH levels are suppressed.

-

Other Hormones: Concomitant measurement of other hormones like Follicle-Stimulating Hormone (FSH), estradiol, and progesterone provides a more comprehensive understanding of the HPG axis response.

-

-

Data Analysis:

-

Pulse Detection Algorithms: Specialized computer algorithms, such as Cluster or Detect, are used to identify statistically significant LH pulses from the time-series data. These algorithms consider both the amplitude and duration of the peaks relative to the baseline hormone concentration.

-

Pulsatility Parameters: The primary endpoints of the analysis include:

-

Pulse Frequency: The number of LH pulses per unit of time (e.g., pulses per 8 hours).

-

Pulse Amplitude: The magnitude of the LH increase from the preceding nadir to the peak of the pulse.

-

Mean LH Concentration: The average LH level over the entire sampling period.

-

Interpulse Interval: The time elapsed between consecutive pulses.

-

-

GnRH Stimulation Test

A GnRH stimulation test is employed to assess the pituitary's responsiveness to GnRH, providing insights into the integrity of the pituitary gonadotrophs.

-

Protocol:

-

Baseline Sampling: A baseline blood sample is drawn to measure basal LH and FSH levels.

-

GnRH Analogue Administration: A standard dose of a GnRH agonist (e.g., leuprolide acetate) is administered subcutaneously or intravenously.

-

Post-Stimulation Sampling: Blood samples are collected at specific time points after the administration of the GnRH agonist (e.g., 30, 60, 90, and 120 minutes) to measure the peak LH and FSH response.

-

-

Interpretation: In the context of this compound treatment, this test can help to determine if the drug's primary effect is at the hypothalamic level (altering GnRH pulsatility) or if it also has direct effects on the pituitary's ability to secrete LH in response to GnRH.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: KNDy Neuron Signaling Pathway and this compound's Mechanism of Action.

Caption: Workflow for Luteinizing Hormone (LH) Pulsatility Assessment.

Conclusion

This compound, through its targeted antagonism of the NK3R, effectively modulates the GnRH pulse generator, leading to a significant reduction in LH pulse frequency and mean LH levels. This mechanism provides a well-defined rationale for its therapeutic efficacy in conditions associated with HPG axis dysregulation, such as menopausal vasomotor symptoms. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of neuroendocrine regulation and the development of novel therapeutics targeting the NKB/NK3R signaling pathway. Further research with detailed dose-ranging studies will continue to refine our understanding of this compound's precise impact on the nuanced dynamics of LH pulsatility.

References

A Technical Guide to the Physiological Basis of Fezolinetant: A Non-Hormonal Approach for Vasomotor Symptoms

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physiological mechanisms underpinning fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist for the treatment of moderate-to-severe vasomotor symptoms (VMS) associated with menopause.

Introduction: The Unmet Need in VMS Management

Vasomotor symptoms (VMS), characterized by hot flashes and night sweats, are the most common and bothersome symptoms of menopause, affecting up to 80% of women.[1][2][3] These symptoms can significantly disrupt sleep, mood, and overall quality of life.[1][4][5][6] While menopausal hormone therapy (MHT) is an effective treatment, it is not suitable for all women, particularly those with a history of hormone-sensitive cancers, cardiovascular risks, or those who prefer a non-hormonal option.[4][7][8][9] This has created a significant need for safe and effective non-hormonal therapies that target the underlying pathophysiology of VMS.

The Neurobiology of VMS: Hyperactivity of KNDy Neurons

Recent advances have elucidated that the origin of VMS lies within the thermoregulatory center of the hypothalamus.[1] A specialized group of neurons, known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons, located in the arcuate nucleus, are now understood to be central to the generation of hot flashes.[10][11][12]

-

Homeostasis (Pre-menopause): In the pre-menopausal state, the activity of KNDy neurons is tightly regulated. It is maintained in a balanced state by inhibitory feedback from estrogen and stimulatory signaling from the neuropeptide neurokinin B (NKB).[13][14][15][16] This equilibrium is crucial for maintaining normal body temperature regulation.

-

Pathophysiology (Menopause): During menopause, the decline in circulating estrogen levels leads to a loss of this crucial inhibitory signal on the KNDy neurons.[13][14][16] This disruption results in hypertrophy and hyperactivity of KNDy neurons.[3][5][11][15][17] Consequently, the stimulatory action of NKB, acting on its cognate neurokinin-3 receptor (NK3R), becomes unopposed.[14][16] This aberrant, heightened NKB/NK3R signaling is believed to disrupt the thermoregulatory center, triggering inappropriate heat dissipation effectors like cutaneous vasodilation and sweating, which manifest as VMS.[5][7][13][14][15][16]

This compound's Targeted Mechanism of Action

This compound is a selective, non-hormonal antagonist of the NK3 receptor.[8][13][14] Its mechanism directly targets the final common pathway responsible for triggering VMS.

By selectively binding to the NK3R with high affinity (over 450-fold higher than for NK1 or NK2 receptors), this compound competitively blocks the binding of NKB on the hyperactive KNDy neurons.[7][13][14][15][16] This action modulates the excessive neuronal signaling to the thermoregulatory center, thereby restoring a more balanced state and reducing the frequency and severity of hot flashes and night sweats.[10][13][14][15][16]

Clinical Validation: The SKYLIGHT Program

The efficacy and safety of this compound were established in two replicate, pivotal Phase 3 clinical trials, SKYLIGHT 1 and SKYLIGHT 2.[6][18][19]

Experimental Protocols (SKYLIGHT 1 & 2)

-

Study Design: The trials were randomized, double-blind, and placebo-controlled for an initial 12-week period, followed by a 40-week active treatment extension period where placebo participants were re-randomized to this compound.[19][20][21]

-

Participant Population: The studies enrolled women aged 40 to 65 years who were experiencing a minimum average of seven moderate-to-severe hot flashes per day and were seeking treatment.[20][21]

-

Intervention: Participants were randomly assigned (1:1:1) to receive a once-daily oral dose of placebo, this compound 30 mg, or this compound 45 mg.[20][21]

-

Efficacy Endpoints: The co-primary endpoints were the mean change from baseline in the frequency and severity of moderate-to-severe VMS at week 4 and week 12 compared to placebo.[18][19][22]

-

Secondary Outcome Measures: Key secondary endpoints included assessments of sleep disturbance via the Patient-Reported Outcomes Measurement Information System (PROMIS) and menopause-specific quality of life (MENQOL).[18][19][20]

Data Presentation: Efficacy and Safety

The SKYLIGHT trials demonstrated that both 30 mg and 45 mg doses of this compound met the four co-primary efficacy endpoints, showing statistically significant improvements in VMS frequency and severity compared to placebo at weeks 4 and 12.[18][19] These improvements were observed as early as the first week of treatment and were sustained throughout the 52-week study period.[18][19]

Table 1: Summary of VMS Frequency Reduction (vs. Placebo) in SKYLIGHT Trials

| Dose | Study | Timepoint | Least Squares Mean Difference in VMS Frequency (per day) | p-value |

|---|---|---|---|---|

| This compound 30 mg | SKYLIGHT 1 | Week 4 | -1.87 | <0.001 |

| Week 12 | -2.39 | <0.001 | ||

| SKYLIGHT 2 | Week 4 | -1.82 | <0.001 | |

| Week 12 | -1.86 | <0.001 | ||

| This compound 45 mg | SKYLIGHT 1 | Week 4 | -2.07 | <0.001 |

| Week 12 | -2.55 | <0.001 | ||

| SKYLIGHT 2 | Week 4 | -2.55 | <0.001 | |

| Week 12 | -2.53 | <0.001 |

Data compiled from published results of the SKYLIGHT 1 and SKYLIGHT 2 trials.[8][21][22]

Table 2: Summary of VMS Severity Reduction (vs. Placebo) in SKYLIGHT Trials

| Dose | Study | Timepoint | Least Squares Mean Difference in VMS Severity (per day) | p-value |

|---|---|---|---|---|

| This compound 30 mg | SKYLIGHT 1 | Week 4 | -0.15 | 0.012 |

| Week 12 | -0.24 | 0.002 | ||

| SKYLIGHT 2 | Week 4 | -0.15 | <0.021 | |

| Week 12 | -0.16 | 0.049 | ||

| This compound 45 mg | SKYLIGHT 1 | Week 4 | -0.19 | 0.002 |

| Week 12 | -0.20 | 0.007 | ||

| SKYLIGHT 2 | Week 4 | -0.29 | <0.001 | |

| Week 12 | -0.29 | <0.001 |

Data compiled from published results of the SKYLIGHT 1 and SKYLIGHT 2 trials.[21][22]

This compound was generally well-tolerated. During the 12-week placebo-controlled period, the incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound and placebo groups.[18][21] The most commonly reported TEAE was headache.[18][22] The incidence of liver enzyme elevations was low, generally asymptomatic, transient, and resolved during or after treatment.[21]

Conclusion

This compound represents a significant advancement in the management of menopausal VMS. Its targeted, non-hormonal mechanism of action is a direct result of an improved understanding of the central role that hyperactive KNDy neurons and unopposed NKB/NK3R signaling play in the pathophysiology of hot flashes.[8][9] By selectively antagonizing the NK3 receptor, this compound directly modulates this aberrant neuronal activity, restoring thermoregulatory balance. The robust efficacy and favorable safety profile demonstrated in large-scale clinical trials establish this compound as a valuable and mechanistically distinct therapeutic option for the millions of women affected by moderate-to-severe VMS.[4][9][18]

References

- 1. This compound: A Potential Treatment for Moderate to Severe Vasomotor Symptoms of Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 2. womensmentalhealth.org [womensmentalhealth.org]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of kisspeptin/neurokinin B/dynorphin neurons in pathomechanism of vasomotor symptoms in postmenopausal women: from physiology to potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Neurokinin Receptor Antagonist, this compound, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Role for kisspeptin/neurokinin B/dynorphin (KNDy) neurons in cutaneous vasodilatation and the estrogen modulation of body temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEOZA▼(this compound) | Mechanism of Action [veoza.co.uk]

- 14. VEOZAH™ (this compound) tablets target a source of VMS | For HCPs [veozahhcp.com]

- 15. What is the mechanism of action of this compound? [astellasanswers.com]

- 16. Mechanism of action for VEOZA™ (this compound) [veoza.se]

- 17. academic.oup.com [academic.oup.com]

- 18. newsroom.astellas.com [newsroom.astellas.com]

- 19. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of this compound for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound for treatment of moderate-to-severe vasomotor symptoms associated with menopause (SKYLIGHT 1): a phase 3 randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. newsroom.astellas.com [newsroom.astellas.com]

Initial Clinical Trial Findings for Fezolinetant: An In-depth Technical Guide on Efficacy and Safety

This technical guide provides a comprehensive overview of the initial clinical trial findings for fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, experimental protocols from pivotal Phase 3 trials, and a quantitative summary of its efficacy and safety profile in the treatment of vasomotor symptoms (VMS) associated with menopause.

Mechanism of Action: Targeting the KNDy Neuronal Pathway

This compound is a non-hormonal therapeutic agent designed to treat moderate to severe VMS, commonly known as hot flashes and night sweats, which are characteristic symptoms of menopause.[1][2] Its mechanism of action is centered on the modulation of neuronal activity within the hypothalamus, the brain's thermoregulatory center.[3]

During menopause, declining estrogen levels disrupt the balance of neuronal signaling that controls body temperature.[4] Specifically, the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons is heightened due to the loss of estrogen's inhibitory feedback and unopposed stimulation by the neuropeptide neurokinin B (NKB).[3][4] NKB binds to NK3 receptors on these neurons, triggering a cascade of events that lead to heat dissipation mechanisms, such as vasodilation and sweating, resulting in VMS.[1][3]

This compound functions as a selective NK3 receptor antagonist.[2] By competitively blocking the binding of NKB to the NK3 receptor, it effectively moderates KNDy neuronal activity, helping to restore thermoregulatory balance and thereby reducing the frequency and severity of VMS.[1][4] This targeted action on the thermoregulatory pathway is independent of any direct effects on ovarian hormones.[5]

Experimental Protocols: The SKYLIGHT Program

The efficacy and safety of this compound were primarily established through a series of Phase 3 clinical trials known as the BRIGHT SKY program, which includes SKYLIGHT 1, SKYLIGHT 2, and the long-term safety study, SKYLIGHT 4.[6][7]

2.1. Study Design: SKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)

The SKYLIGHT 1 and 2 trials were pivotal, randomized, double-blind, placebo-controlled studies with fundamentally similar designs.[8][9]

-

Objective: To evaluate the efficacy and safety of this compound for treating moderate to severe VMS associated with menopause.[8][10]

-